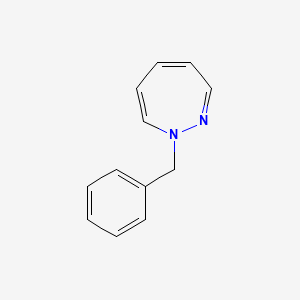

1-Benzyl-1H-1,2-diazepine

Description

Structure

3D Structure

Properties

CAS No. |

62219-49-2 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-benzyldiazepine |

InChI |

InChI=1S/C12H12N2/c1-3-7-12(8-4-1)11-14-10-6-2-5-9-13-14/h1-10H,11H2 |

InChI Key |

BZWHFMJUJNJVGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 1h 1,2 Diazepine Frameworks

Photochemical Approaches to 1,2-Diazepine Ring Systems

Photochemical methods offer a powerful and often mild route to complex molecular architectures that can be difficult to access through traditional thermal reactions. In the context of 1,2-diazepine synthesis, photochemical strategies have proven particularly effective.

Photochemical Rearrangement of N-Iminopyridinium Ylides to 1,2-Diazepines

A prominent photochemical strategy for the synthesis of 1,2-diazepines involves the ring expansion of pyridinium (B92312) ylides. researchgate.netchimia.ch Specifically, N-iminopyridinium ylides, which are aromatic azomethine imines, undergo a photoinduced rearrangement to yield 1H-1,2-diazepines. chimia.chscispace.com This transformation is believed to proceed through a highly strained bicyclic diaziridine intermediate, a diazanorcaradiene, which then rearranges to the more stable seven-membered ring system. chimia.chnih.gov The reaction is initiated by the excitation of the N-iminopyridinium ylide to its singlet excited state upon UV irradiation. chimia.chscispace.com

This method has been successfully applied to the synthesis of a variety of 1,2-diazepine derivatives. The nature of the substituent on the ylide nitrogen can influence the efficiency of the rearrangement. While a range of substituents are tolerated, electron-withdrawing groups on a benzoyl substituent can lead to lower yields. thieme-connect.com

Skeletal Enlargement Strategies from Pyridine (B92270) Derivatives

Building upon the photochemical rearrangement of N-iminopyridinium ylides, a significant advancement has been the development of one-pot procedures starting directly from pyridine derivatives. researchgate.netnih.govchemrxiv.org This approach involves the in situ generation of the photoactive 1-aminopyridinium ylide from the corresponding pyridine. researchgate.netchemrxiv.org This dearomative ring enlargement strategy allows for the insertion of a nitrogen atom into the pyridine core, providing a direct route to the 1,2-diazepine framework. researchgate.net

This skeletal editing approach has proven to be versatile, enabling the conversion of a wide array of pyridine derivatives, including those bearing various functional groups, into unique seven-membered ring structures. researchgate.netchemrxiv.org The process typically involves the amination of the pyridine, followed by acylation and subsequent photochemical rearrangement under UV light. chemrxiv.org

Optimization of Photoreaction Conditions for 1,2-Diazepine Formation

The efficiency and outcome of the photochemical synthesis of 1,2-diazepines are highly dependent on the reaction conditions. Key parameters that have been systematically evaluated include the wavelength of the UV light, the solvent, and the nature of the activating agent used for the in situ generation of the ylide. researchgate.netchemrxiv.org

Studies have shown that irradiation at 365 nm is effective for the rearrangement. thieme-connect.com Solvents such as dichloromethane (B109758) (CH2Cl2) and dimethyl sulfoxide (B87167) (DMSO) have been found to be suitable, with DMSO offering better solubility for certain substrates. chemrxiv.org The choice of the activating agent for the ylide formation is also crucial. Reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) have been identified as optimal aminating agents in one-pot procedures. thieme-connect.com Furthermore, various N–activators such as benzoyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc2O), and benzyl (B1604629) chloroformate (CbzCl) have been shown to be compatible with the one-pot protocol. chemrxiv.org The optimization of these parameters has led to the development of a mild, user-friendly, and standardized protocol for the synthesis of 1,2-diazepines from readily available pyridines. researchgate.netchemrxiv.org

Annulation Reactions for the Construction of 1,2-Diazepine Cores

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent another powerful strategy for the construction of 1,2-diazepine frameworks. These methods often provide access to complex, fused ring systems.

[4+3] Cycloaddition Methodologies for 1,2-Diazepine Derivatives

The [4+3] cycloaddition reaction is a highly attractive strategy for the synthesis of seven-membered rings, including 1,2-diazepines. beilstein-journals.org This approach typically involves the reaction of a four-atom component with a three-atom component. In the context of 1,2-diazepine synthesis, this often involves the reaction of an activated azoalkene (the four-atom component) with a 1,3-dipolarophile. beilstein-journals.orgresearchgate.net

A notable example is the base-mediated formal [4+3] annulation of isatin-derived Morita-Baylis-Hillman (MBH) carbonates with α-halogenated N-acylhydrazones. beilstein-journals.org This reaction proceeds through the in situ generation of an allylic ylide and leads to the formation of functionalized spiro[indoline-3,5'- chemrxiv.orgbeilstein-journals.orgdiazepine] derivatives. beilstein-journals.org The reaction mechanism is thought to involve nucleophilic substitution, Michael addition, and elimination processes. beilstein-journals.org This methodology offers a convenient approach for the assembly of diverse and highly functionalized spirocyclic 1,2-diazepines under mild conditions. beilstein-journals.org

Cascade and Domino Annulation Processes for Fused 1,2-Diazepine Systems

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical route to complex molecular architectures. Such processes have been developed for the synthesis of fused 1,2-diazepine systems.

One such strategy involves the reaction of β-enamino diketones with o-phenylenediamine (B120857). acs.org This cascade process, which involves intramolecular cyclization followed by annulation, leads to the formation of pyrrole-fused 1,5-benzodiazepines. acs.org While this example leads to a 1,5-diazepine, the principle of cascade annulation is applicable to the synthesis of other diazepine (B8756704) isomers.

Another approach involves the tandem [4+2]-cycloaddition/retro-[4+2]-cycloaddition reaction between methoxycarbonylcyclopropenes and dimethoxycarbonyltetrazine, which can yield 1,2-diazepines. researchgate.net Furthermore, catalyst-dependent [4+2]-cycloaddition reactions of azoalkenes with enol diazoacetates have been developed to synthesize tetrahydropyridazine and tetrahydro-1,2-diazepine scaffolds. acs.org These examples highlight the power of cascade and domino annulation reactions in constructing complex, fused 1,2-diazepine-containing heterocyclic systems.

Synthesis of Spiro-Fused 1,2-Diazepine Architectures

The construction of spiro-fused 1,2-diazepine architectures represents a significant area of synthetic development, leading to molecules with complex three-dimensional structures. A prominent strategy involves the formal [4+3] annulation reaction between in situ generated azoalkenes and 1,3-dipoles. nih.govbeilstein-journals.org

One effective method is the base-promoted annulation of α-halogenated N-acylhydrazones with isatin-derived Morita–Baylis–Hillman (MBH) carbonates. nih.govbeilstein-journals.org This reaction proceeds efficiently to yield novel spiro[indoline-3,5'- mdpi.comacs.orgdiazepine] derivatives. The reaction tolerates a variety of substituents on both the hydrazone and the isatin (B1672199) components. For instance, using α-bromo-N-acylhydrazones generally provides good yields, and different benzoyl-protecting groups are well-accepted. nih.gov The reaction mechanism is proposed to involve the generation of an allylic ylide from the MBH carbonate, followed by nucleophilic substitution, Michael addition, and subsequent elimination steps. beilstein-journals.org

Another approach is the catalytic asymmetric construction of spirooxindoles fused with a seven-membered benzodiazepine (B76468) ring. This has been achieved through a three-component tandem reaction of an isatin, 1,2-phenylenediamine, and a cyclohexane-1,3-dione, catalyzed by a chiral phosphoric acid. nih.gov This organocatalytic method allows for the creation of structurally complex spirobenzodiazepine oxindoles bearing a quaternary stereocenter with high yields and excellent enantioselectivity. nih.gov The process follows a cascade pathway involving enamine-imine formation and an intramolecular Mannich reaction. nih.gov

| Precursors | Reagents/Catalyst | Product Type | Ref |

| α-Halogenated N-acylhydrazones, Isatin-derived MBH carbonates | Base (e.g., DABCO) | Spiro[indoline-3,5'- mdpi.comacs.orgdiazepines] | nih.govbeilstein-journals.org |

| Isatin, 1,2-Phenylenediamine, Cyclohexane-1,3-dione | Chiral Phosphoric Acid | Spirobenzodiazepine oxindoles | nih.gov |

Condensation and Cyclization Reactions in 1,2-Diazepine Synthesis

Classical condensation and cyclization reactions remain fundamental to the synthesis of the 1,2-diazepine core. These methods often involve the formation of a key intermediate, such as a hydrazone, which then undergoes ring closure.

Condensation of Hydrazine (B178648) Derivatives with Suitable Precursors

The condensation of hydrazine derivatives with appropriate carbonyl compounds is a cornerstone of diazepine synthesis. For example, a 1,2-diazepine derivative has been prepared by the condensation of a chalcone (B49325) (4-bromo-4'-fluorochalcone) with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding hydrazone intermediate. derpharmachemica.comresearchgate.net This intermediate is then treated with ethyl chloroacetate (B1199739) in the presence of a base, leading to the formation of the 1,2-diazepine ring. derpharmachemica.comresearchgate.net

Another established route involves the reaction of 1,5-dicarbonyl compounds with hydrazine. This method is a primary approach for forming 1,2-diazepine rings that are fused to other heterocyclic fragments, such as in the synthesis of mdpi.comacs.orgdiazepino[4,5-b]indoles. madridge.org The initial step is the synthesis of a starting diazepine, which can then be structurally modified. madridge.org Thiapyrylium salts also serve as precursors, reacting with methylhydrazine under specific conditions to yield 1-alkyl-1,2(1H)-diazepine derivatives. cdnsciencepub.com

| Hydrazine Derivative | Precursor | Product Type | Ref |

| 2,4-Dinitrophenylhydrazine | 4-Bromo-4'-fluorochalcone | Hydrazone intermediate for diazepine synthesis | derpharmachemica.comresearchgate.net |

| Hydrazine | 1,5-Dicarbonyl compounds | Fused 1,2-diazepines | madridge.org |

| Methylhydrazine | Thiapyrylium salts | 1-Alkyl-1,2(1H)-diazepines | cdnsciencepub.com |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for constructing the seven-membered diazepine ring from a pre-functionalized acyclic precursor. A variety of methods have been developed to induce this ring-closing step.

One such approach is the synthesis of pyrrole-fused 1,5-benzodiazepines through a cascade reaction. nih.gov This involves the intramolecular cyclization of a β-enamino diketone, which is then followed by an annulation reaction with o-phenylenediamine in a one-pot, metal-free process. nih.gov The key intramolecular cyclization is promoted by a base like DBU, forming a 4-acyl-1H-pyrrole-2,3-dione intermediate. nih.gov

In another example, the key stage in the synthesis of 5H- mdpi.combenzofuro[2,3-d] mdpi.comacs.orgdiazepines is the intramolecular cyclization of corresponding hydrazides under Bischler–Napieralski reaction conditions. researchgate.net Furthermore, photoredox catalysis has been employed for the cascade cyclization of N-indolyl phenylacrylamides, leading to indole-fused 1,4-diazepinones. unimi.it Copper-catalyzed intramolecular C-N cross-coupling reactions have also proven effective for synthesizing 1,4-benzodiazepine (B1214927) derivatives from precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com

Catalytic Strategies in 1,2-Diazepine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficiency, selectivity, and functional group tolerance. The synthesis of 1,2-diazepines has significantly benefited from both transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Methods (e.g., Copper, Silver, Palladium)

Transition metals, particularly palladium, copper, and rhodium, are widely used to catalyze the formation of diazepine rings. Palladium-catalyzed reactions, such as the intramolecular Buchwald-Hartwig amination, are a key strategy for synthesizing various benzodiazepine derivatives. unimi.it Palladium catalysis has also been utilized in the [5+2] annulation of N-arylhydrazones with alkynes to create benzo[d] mdpi.comacs.orgdiazepines. researchgate.net

Copper catalysis is also prominent. A CuI/N,N-dimethylglycine system has been shown to effectively catalyze the intramolecular C-N cross-coupling reaction to form functionalized 1,4-benzodiazepine derivatives under mild conditions. mdpi.com The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a robust method for creating triazole-containing structures, and related principles can be applied in the synthesis of complex nitrogen heterocycles. researchgate.netorgsyn.org

Silver-catalyzed heteroannulation of pyrazole-tethered propargylamides has been used to synthesize pyrazolo[1,5-a] mdpi.comumk.pldiazepines. beilstein-journals.org Additionally, rhodium(III)-catalyzed [4+3] annulation of pyrazolidinones with propargylic acetates provides access to 2,3-dihydro-benzo[c] mdpi.comacs.orgdiazepine derivatives under relatively mild conditions. researchgate.net

| Catalyst System | Reaction Type | Product Class | Ref |

| Palladium complexes | Intramolecular Buchwald-Hartwig amination | Benzodiazepines | unimi.it |

| Palladium catalyst | [5+2] Annulation | Benzo[d] mdpi.comacs.orgdiazepines | researchgate.net |

| CuI/N,N-dimethylglycine | Intramolecular C-N cross-coupling | 1,4-Benzodiazepines | mdpi.com |

| Silver(I) triflate | Heteroannulation | Pyrazolo[1,5-a] mdpi.comumk.pldiazepines | beilstein-journals.org |

| Rhodium(III) complexes | [4+3] Annulation | Dihydro-benzo[c] mdpi.comacs.orgdiazepines | researchgate.net |

Organocatalytic and Metal-Free Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of complex molecules, including 1,2-diazepines. N-Heterocyclic carbenes (NHCs) have been extensively used as organocatalysts in formal [4+3] annulation reactions between enals and hydrazones (or in situ generated azoalkenes). mdpi.comacs.org This approach allows for the synthesis of a diverse set of 1,2-diazepine derivatives in good yields and with excellent enantioselectivities, often reaching 99% ee. mdpi.comacs.org The catalyst plays a crucial role in controlling the reaction pathway, enabling selective access to either 1,2-diazepines or pyrazoles from the same starting materials by modifying the NHC structure. acs.orguni-muenster.de

In addition to NHCs, other organocatalytic and metal-free strategies are effective. As mentioned previously, chiral phosphoric acids can catalyze the three-component tandem reaction to form spirobenzodiazepine oxindoles. nih.gov Simple bases like DABCO or triethylamine (B128534) can promote the [4+3] cycloaddition for the synthesis of spiro[indoline-3,5'- mdpi.comacs.orgdiazepines], representing a straightforward, metal-free annulation method. nih.govbeilstein-journals.org Furthermore, cascade reactions involving intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine can be achieved without the need for a metal catalyst. nih.gov

| Catalyst/Reagent | Reaction Type | Product Class | Ref |

| N-Heterocyclic Carbene (NHC) | [4+3] Annulation | 1,2-Diazepines | mdpi.comacs.orgumk.pl |

| Chiral Phosphoric Acid | Asymmetric Tandem Reaction | Spirobenzodiazepine oxindoles | nih.gov |

| Base (e.g., DABCO) | [4+3] Annulation | Spiro[indoline-3,5'- mdpi.comacs.orgdiazepines] | nih.govbeilstein-journals.org |

Application of Recyclable Catalytic Systems

The principles of green chemistry have spurred significant research into the development of recyclable catalytic systems for organic synthesis. While direct examples of recyclable catalysts for the synthesis of 1-Benzyl-1H-1,2-diazepine are not extensively documented, the methodologies applied to related diazepine structures, such as 1,5-benzodiazepines, offer valuable insights. These approaches commonly utilize solid acid catalysts and magnetically separable nanoparticles, which can be easily recovered and reused, thereby reducing waste and cost.

Heterogeneous solid acid catalysts, including zeolites like H-MCM-22, have demonstrated high efficacy in the synthesis of 1,5-benzodiazepines through the condensation of o-phenylenediamines and ketones. nih.govacs.org These catalysts offer the advantages of high yields, mild reaction conditions, and simple work-up procedures. nih.govacs.org The catalyst can be recovered by simple filtration and reused multiple times without a significant loss in its catalytic activity. nih.gov For instance, H-MCM-22 has been shown to be recyclable for several runs in the synthesis of various 1,5-benzodiazepine derivatives. nih.gov

Another promising class of recyclable catalysts are magnetic nanoparticles. Silica-supported superparamagnetic iron oxide nanoparticles (Fe₃O₄/SiO₂) have been employed for the one-pot multicomponent synthesis of diazepine derivatives. researchgate.net These catalysts are easily separable from the reaction mixture using an external magnet and can be reused for several cycles with minimal loss of activity. researchgate.net Similarly, zinc oxide nanoparticles have been shown to be an effective, mild, and reusable catalyst for the one-pot synthesis of benzo[b] Current time information in Bangalore, IN.researchgate.netdiazepines. tandfonline.com The reusability of these ZnO nanoparticles has been demonstrated over several reaction cycles. tandfonline.com

While these examples focus on other diazepine isomers, the underlying principles are applicable to the synthesis of the 1,2-diazepine core. The development of analogous recyclable catalytic systems, potentially utilizing functionalized solid supports or magnetic nanoparticles, for the synthesis of this compound would represent a significant advancement in the sustainable production of this important heterocyclic scaffold.

Table 1: Examples of Recyclable Catalysts in the Synthesis of Diazepine Derivatives

| Catalyst | Diazepine Type | Reactants | Key Features | Recyclability | Reference |

| H-MCM-22 | 1,5-Benzodiazepine | o-Phenylenediamine, Ketones | High yield, Mild conditions, Simple work-up | Reusable for several cycles | nih.govacs.org |

| Fe₃O₄/SiO₂ | Dihydro-1,4-diazepine | 1,2-Diamines, Terminal Alkynes | Magnetically separable, One-pot MCR | Reusable for up to five runs | researchgate.net |

| ZnO Nanoparticles | Benzo[b] Current time information in Bangalore, IN.researchgate.netdiazepine | Aromatic diamines, Meldrum's acid, Isocyanides | Mild conditions, High yield, Reusable | Effective for multiple cycles | tandfonline.com |

| ZnS Nanoparticles | 1,5-Benzodiazepine | o-Phenylenediamine, Dimedone, Aldehydes | High yield, Short reaction times | Recyclable | rsc.org |

| Preyssler Heteropolyacid | 1,5-Benzodiazepine | o-Phenylenediamines, 1,3-Diketones | Environmentally benign, Solvent-free | Recoverable and reusable | conicet.gov.ar |

Multicomponent Reaction (MCR) Paradigms for Diverse 1,2-Diazepine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for building molecular diversity. researchgate.net These reactions are highly atom-economical and offer a streamlined approach to complex scaffolds. Several MCR strategies have been developed for the synthesis of various diazepine frameworks, including those containing the 1,2-diazepine motif.

One notable example is the catalyst-free, one-pot, pseudo-seven-component synthesis of poly-substituted pyrazolyl-1,2-diazepine derivatives. rsc.org This reaction proceeds through the initial formation of 1,1-dihydrazino-2-nitroethylene from 1,1-bis(methylthio)-2-nitroethylene (B140038) and hydrazine hydrate, which then reacts with aryl aldehydes and malononitrile (B47326) to afford the final products in good to excellent yields. rsc.org This method highlights the potential of MCRs to rapidly construct highly functionalized 1,2-diazepine systems from simple starting materials.

Another innovative approach involves the photochemical skeletal enlargement of pyridines to furnish 1,2-diazepines. chemrxiv.orgacs.org This one-pot sequence involves the in situ generation of 1-aminopyridinium ylides which, upon irradiation with UV light, rearrange to form the 1,2-diazepine ring. chemrxiv.orgacs.org This strategy has been successfully applied to a range of substituted pyridines, providing access to unique 7-membered ring structures that were previously difficult to synthesize. chemrxiv.org

Furthermore, annulation reactions of α-halogenated N-acylhydrazones with isatin-derived Morita-Baylis-Hillman (MBH) carbonates provide a straightforward route to novel spiro[indoline-3,5'- Current time information in Bangalore, IN.nih.govdiazepine] derivatives. beilstein-journals.org This base-mediated reaction offers good yields and a broad substrate scope, demonstrating the utility of cycloaddition strategies in MCRs for the synthesis of complex diazepine-containing molecules. beilstein-journals.orgbeilstein-journals.org

While a direct MCR for this compound is not explicitly detailed in the literature, the existing paradigms for other 1,2-diazepine scaffolds provide a strong foundation for future research. The development of a multicomponent reaction that incorporates a benzylamine (B48309) derivative as one of the starting materials could provide a direct and efficient route to the target compound and its derivatives.

Table 2: Multicomponent Reaction Paradigms for the Synthesis of 1,2-Diazepine Scaffolds

| MCR Type | Resulting Scaffold | Key Reactants | Conditions | Key Features | Reference |

| Pseudo-seven-component | Pyrazolyl-1,2-diazepine | 1,1-Bis(methylthio)-2-nitroethylene, Hydrazine, Aryl aldehydes, Malononitrile | Catalyst-free, Room temperature | High yield, Green synthesis | rsc.org |

| Photochemical Skeletal Enlargement | 1,2-Diazepine | Pyridine derivatives, N-activators | UV irradiation, One-pot | Access to previously inaccessible structures | chemrxiv.orgacs.org |

| [4+3] Cycloaddition/Annulation | Spiro[indoline-3,5'- Current time information in Bangalore, IN.nih.govdiazepine] | α-Halogenated N-acylhydrazones, Isatin-derived MBH carbonates | Base-mediated | High molecular convergence, Good yields | beilstein-journals.orgbeilstein-journals.org |

| Ugi-type Four-Component | Pyrrolo[1,2-a] Current time information in Bangalore, IN.scilit.comdiazepine | Pyrrole-2-carbaldehydes, Amines, Carboxylic acids, Isocyanides | One-pot | Convenient synthesis of fused diazepines | scilit.com |

Reactivity and Chemical Transformations of 1 Benzyl 1h 1,2 Diazepine Derivatives

Thermal and Photochemical Rearrangement Pathways

1,2-Diazepine derivatives are known to undergo a variety of rearrangements when subjected to thermal or photochemical conditions. These transformations often lead to the formation of more stable aromatic heterocycles or valence isomers, reflecting the inherent reactivity of the seven-membered ring. sci-hub.ru

Pericyclic Reactions and Sigmatropic Shifts in 1,2-Diazepine Systems

Pericyclic reactions, which proceed through a cyclic transition state, are a hallmark of 1,2-diazepine chemistry. These concerted reactions include electrocyclic reactions and sigmatropic rearrangements. wikipedia.org A sigmatropic rearrangement involves the migration of a sigma bond across a π-electron system. wikipedia.orglibretexts.org In 1,2-diazepine systems, these shifts can lead to novel structural isomers.

For instance, the 1,2-diazepinium betaine, a related charged species, has been observed to rearrange via a sigmatropic mechanism to a 1-methyl-1,7-dihydrodiazepinone. acs.org Furthermore, cdnsciencepub.comacs.org-sigmatropic hydrogen shifts have been documented in 3H-1,2-diazepines, leading to the isomerization of the parent compound. researchgate.net These shifts are often rapid, and in some cases, result in a mixture of isomers. researchgate.net

Electrocyclic reactions, another class of pericyclic reactions, involve the formation of a sigma bond between the ends of a conjugated system. Photochemically induced disrotatory electrocyclic reactions have been observed in 1,2-diazepines. For example, the irradiation of 1-isopropoxycarbonyl-1,2-diazepine yields its valence isomer, 2,3-Diaza-2-isopropoxycarbonyl[3.2.0]bicyloheptadiene. sci-hub.ru This bicyclic product can clarify the mechanisms of other rearrangements observed in this series of compounds. acs.org

Table 1: Examples of Pericyclic Reactions in 1,2-Diazepine Derivatives

| Starting Material | Conditions | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-3H-1,2-diazepine | 0 °C | cdnsciencepub.comacs.org Sigmatropic Hydrogen Shift | 5,7-Dimethyl-3H-1,2-diazepine | researchgate.net |

| 1-Isopropoxycarbonyl-1,2-diazepine | Photolysis (hv) | Electrocyclic Reaction | 2,3-Diaza-2-isopropoxycarbonyl[3.2.0]bicyloheptadiene | sci-hub.ru |

Interconversion between Diazepines and Related Heterocycles

Under thermal and photochemical stress, 1,2-diazepines frequently rearrange into more stable five- or six-membered heterocyclic rings. Thermolysis of 3,5,7-triphenyl-1,2(4H)-diazepine, for example, yields 2,4,6-triphenyl-pyridine as a major product, alongside isomeric diazepines. cdnsciencepub.comcdnsciencepub.com This transformation is believed to proceed through a valence isomerization to a diazanorcaradiene intermediate, which then rearranges to an N-iminopyridinium ylide before extruding the "nitrene" equivalent to form the stable pyridine (B92270) ring. cdnsciencepub.com

Photolysis offers alternative pathways. The irradiation of 3,5,7-triphenyl-1,2(4H)-diazepine in ethanol produces an unstable 3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene. cdnsciencepub.com This bicyclic intermediate can revert to the starting diazepine (B8756704) upon heating or undergo hydrolysis to yield 3,5-diphenylpyrazole and acetophenone. cdnsciencepub.comcdnsciencepub.com When the photolysis is carried out in acetone, both pyridine and pyrazole derivatives are formed directly. cdnsciencepub.comcdnsciencepub.com Similarly, photolysis of 3H-thieno-1,2-diazepines affords 3-vinylthienopyrazoles. rsc.org

Table 2: Products from Thermal and Photochemical Rearrangements of 1,2-Diazepine Derivatives

| Precursor | Conditions | Product(s) | Reference |

|---|---|---|---|

| 3,5,7-Triphenyl-1,2(4H)-diazepine | Thermolysis | 2,4,6-Triphenyl-pyridine, Isomeric diazepines | cdnsciencepub.comcdnsciencepub.com |

| 3,5,7-Triphenyl-1,2(4H)-diazepine | Photolysis in Ethanol | 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene | cdnsciencepub.com |

| 3,5,7-Triphenyl-1,2(4H)-diazepine | Photolysis in Acetone | 2,4,6-Triphenyl-pyridine, 3,5-Diphenylpyrazole | cdnsciencepub.comcdnsciencepub.com |

Cycloaddition Reactions of 1,2-Diazepine Frameworks

The conjugated π-system within the 1,2-diazepine ring allows it to participate in cycloaddition reactions, acting as either a diene or a dipolarophile. These reactions are valuable for constructing more complex fused heterocyclic systems.

Intermolecular 1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful ring-forming reactions. The 1,2-diazepine ring, with its carbon-carbon and carbon-nitrogen double bonds, can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides and diazoalkanes. researchgate.netdoi.org For example, 1-ethoxycarbonyl-1,2-diazepines react with stable arylnitrile oxides to yield 1,2,4-oxadiazole derivatives as the main products. researchgate.net These reactions can sometimes be complex, leading to mixtures of products or unexpected structures. researchgate.net In some cases, bis-adducts are formed, where the dipole adds to two sites on the diazepine ring. tandfonline.com

Investigation of Regioselectivity and Periselectivity

The regioselectivity and periselectivity (site selectivity) of cycloaddition reactions involving 1,2-diazepines are critical aspects that determine the final product structure. Theoretical studies using density functional theory (DFT) have been employed to understand and predict the outcomes of these reactions. researchgate.nettandfonline.com

In the 1,3-dipolar cycloaddition of nitrile oxides to 1,2-diazepine, the C=C double bond is often the more reactive dipolarophile, leading selectively to the formation of isoxazole or 4,5-dihydroisoxazole derivatives. researchgate.net However, reaction at the C=N bond can also occur, yielding oxadiazole derivatives. researchgate.net The regioselectivity—the orientation of the dipole addition—is often high, with calculations and experimental results showing complete agreement in many cases. researchgate.nettandfonline.com For instance, the reaction of nitrile oxides with 2,4-dimethyl-3H-1,5-benzodiazepines (a related system) was found to be completely regiospecific. tandfonline.com

Functionalization and Derivatization of the 1,2-Diazepine Ring System

The synthesis of functionalized 1,2-diazepines is crucial for exploring their potential applications. Derivatization can be achieved through various synthetic methodologies, including modifying substituents on the ring or directly functionalizing the heterocyclic core.

One approach involves the Staudinger-type [2+2] cyclization between in situ generated ketenes and the imine moiety of the 1,2-diazepine ring to create novel β-lactams fused to the seven-membered heterocycle. chemrxiv.org This reaction proceeds photochemically, where α-diazoketones are converted to ketenes via a Wolff rearrangement before reacting with the diazepine. chemrxiv.org

Furthermore, the residual diene part of the resulting diazepine-fused β-lactam can undergo subsequent Diels-Alder reactions. For example, reaction with tetracyanoethylene (TCNE) yields a tetracyclic bridged compound, demonstrating the synthetic utility of the diazepine framework for building complex molecular architectures. chemrxiv.org Acyl ketenes have also been shown to react with 1,2-diazepines in a [4+2] cycloaddition to afford oxazinone-fused products. chemrxiv.org These transformations highlight the versatility of the 1,2-diazepine scaffold for creating diverse and structurally complex derivatives.

Electrophilic and Nucleophilic Additions

The reactivity of 1,2-diazepine derivatives in addition reactions is governed by its distinct electronic features. The ring contains a C=N double bond (imine) and a conjugated diene system, providing sites for both nucleophilic and electrophilic attack.

Electrophilic Additions: The conjugated diene portion of the 1,2-diazepine ring is electron-rich, due to the presence of a donating nitrogen atom, making it susceptible to attack by electrophiles. This reactivity is exemplified by its participation in cycloaddition reactions. For instance, after the imine functionality of a 1,2-diazepine derivative has reacted, the remaining diene fragment can undergo a Diels-Alder reaction. In one study, the reaction of a 1,2-diazepine-fused β-lactam with tetracyanoethylene (TCNE), a potent dienophile, in refluxing toluene resulted in the corresponding Diels-Alder adduct in 89% yield chemrxiv.org. This transformation underscores the capacity of the diazepine ring to act as a diene in [4+2] cycloadditions.

Nucleophilic Additions: The carbon atom of the imine group (C=N) is electrophilic and thus a target for nucleophiles. However, a more commonly documented transformation involves the nucleophilic character of the imine nitrogen itself. In the Staudinger synthesis of β-lactams, the reaction is initiated by the nucleophilic attack of the imine nitrogen of the 1,2-diazepine onto an in-situ generated ketene (B1206846) chemrxiv.org. This addition is the first step of a sequence that ultimately leads to a [2+2] cycloaddition, forming a fused β-lactam ring system.

Annulation of Additional Rings onto the 1,2-Diazepine Nucleus

The inherent reactivity of the 1,2-diazepine nucleus serves as a foundation for the construction of novel fused bicyclic and polycyclic heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing diazepine core, are prominent transformations.

[2+2] Cycloadditions: A significant annulation reaction involving 1,2-diazepines is the Staudinger-type [2+2] cycloaddition with ketenes. This reaction occurs between the imine part of the diazepine and a ketene, generated in situ from an α-diazoketone via a Wolff rearrangement, to produce 1,2-diazepine-fused β-lactams chemrxiv.org. This photochemical process is efficient and tolerates a wide range of functional groups on the diazepine precursor. The reaction proceeds via a 4π conrotatory ring closure, a key step in the Staudinger synthesis model chemrxiv.org.

| Diazepine Precursor Substituent (N1) | Ketene Source | Product | Yield | Reference |

|---|---|---|---|---|

| Carbamate | α-diazo-1,2-diphenylethanone | Diphenyl-β-lactam fused diazepine | 33 to >95% | chemrxiv.org |

| Carboxamide (Alkyl/Aryl) | α-diazo-1,2-diphenylethanone | Diphenyl-β-lactam fused diazepine | Excellent | chemrxiv.org |

| Benzoyl | α-diazo-1,2-diphenylethanone | Diphenyl-β-lactam fused diazepine | Very good to quantitative | chemrxiv.org |

[4+2] Cycloadditions: The reactivity of 1,2-diazepines can be diverted towards different annulation pathways by altering the reaction partner. When acyl ketenes are generated under UV light in the presence of 1,2-diazepines, a [4+2] cyclization occurs instead of the [2+2] pathway chemrxiv.org. This reaction results in the formation of oxazinone-fused 1,2-diazepines in nearly quantitative yields, showcasing a divergent reactivity pattern chemrxiv.orgresearchgate.net.

Spirocycle Formation: The versatility of these annulation strategies extends to the formation of spirocyclic compounds. The reaction of 1,2-diazepines with ketenes generated from the Wolff rearrangement of cyclic α-diazoketones leads to the formation of spirocyclic products chemrxiv.org.

Substituent Effects on Reactivity Profiles

The reactivity of the 1,2-diazepine ring and its reaction partners is significantly influenced by the electronic and steric nature of various substituents. These effects can alter reaction rates, yields, and stereochemical outcomes.

Substituents on Reaction Partners: In the synthesis of 1,2-diazepine-fused β-lactams, the electronic properties of substituents on the ketene precursor play a critical role in determining the diastereoselectivity of the product. Research has shown that the diastereomeric ratio (dr) improves when meta-substituents are present on the aryl ring of the ketene chemrxiv.org. This effect is particularly pronounced with polyfluorinated systems, which can lead to almost complete diastereoselectivity (>95:5 dr) chemrxiv.org.

| Substituent on Ketene Aryl Ring | Diastereomeric Ratio (dr) | Reference |

|---|---|---|

| Unsubstituted | ~85:15 | chemrxiv.org |

| Meta-substituted | Improved dr | chemrxiv.org |

| Polyfluorinated | >95:5 | chemrxiv.org |

Substituents on the Diazepine Ring: The substitution pattern on the diazepine ring itself also affects its reactivity. Blocking the C3-position with either a phenyl or a methyl group does not appear to inhibit the [2+2] cycloaddition reactivity with ketenes chemrxiv.org. However, in the context of the photochemical synthesis of the diazepine ring from pyridine precursors, electron-withdrawing groups at the C4-position can inhibit the rearrangement process chemrxiv.org. In contrast, the stability of the glycosidic bond in related imidazo-diazepine nucleosides was found to be dependent on the inductive effect of substituents, with electron-donating groups playing a key role nih.gov.

Mechanistic Elucidation of 1 Benzyl 1h 1,2 Diazepine Formation and Transformations

Detailed Reaction Mechanisms for 1,2-Diazepine Synthesis

The predominant and most studied method for synthesizing the 1,2-diazepine ring system is the photochemical rearrangement of N-iminopyridinium ylides. chemrxiv.orgsci-hub.ru For the specific synthesis of 1-Benzyl-1H-1,2-diazepine, the precursor would be the corresponding 1-(benzylamino)pyridinium ylide. This transformation is a dearomative ring expansion that proceeds via a sequence of pericyclic reactions upon irradiation with UV light, typically around 350-370 nm. chemrxiv.orgthieme-connect.com

Identification and Characterization of Reaction Intermediates (e.g., Diazanorcaradienes, Allylic Ylides, Azirine)

The key reaction intermediate postulated in the photochemical synthesis of 1,2-diazepines is a 1,7-diazanorcaradiene (also described as a 1,7-diaza[4.1.0]bicycloheptadiene). sci-hub.ruresearchgate.net This intermediate is formed from the N-iminopyridinium ylide precursor through a photo-induced, 4π-electron disrotatory electrocyclic ring closure. This step represents the conversion of the aromatic 1,3-dipolar ylide system into a strained bicyclic structure.

The diazanorcaradiene intermediate is typically unstable and exists in a thermal equilibrium with the final 1,2-diazepine product. The formation of the 1,2-diazepine occurs via a subsequent, thermally allowed, 6π-electron conrotatory electrocyclic ring opening of the diazanorcaradiene. sci-hub.ru This valence tautomerism between the bicyclic diazanorcaradiene and the monocyclic 1,2-diazepine is a critical feature of the system's reactivity. Evidence for this equilibrium is provided by thermal and acid-catalyzed rearrangement reactions, where the 1,2-diazepine can revert to the N-iminopyridinium ylide, presumably via the diazanorcaradiene intermediate. sci-hub.ru

While other intermediates like allylic ylides and aziridines are known in different heterocyclic syntheses, they are not typically invoked in the primary photochemical pathway leading from N-iminopyridinium ylides to 1,2-diazepines. researchgate.net

Role of Lewis Acids and Bases in Mechanistic Pathways

The principal photochemical synthesis of 1,2-diazepines from N-iminopyridinium ylides is a pericyclic process that does not inherently require catalysis by Lewis or Brønsted acids or bases. The reaction is initiated by photon absorption, and the subsequent steps are governed by orbital symmetry rules. sci-hub.ru

However, acids play a significant role in the transformations of the resulting 1,2-diazepine products. Brønsted acids can protonate the 1,2-diazepine ring, leading to significant changes in reactivity and facilitating rearrangements. researchgate.net For instance, treatment of 1-alkyl-1,2(1H)-diazepines with acid can catalyze their rearrangement into pyrazoles and 1-alkylaminopyridinium salts. researchgate.net This reactivity highlights that while acids are not core to the formation mechanism, they are powerful tools for the subsequent mechanistic elucidation and derivatization of the diazepine (B8756704) core. Similarly, bases can induce ring opening of certain 1,2-diazepine derivatives, demonstrating their role in post-synthesis transformations. sci-hub.ru

Transition State Analysis in 1,2-Diazepine Forming Reactions

Direct experimental analysis of the transition states in the photochemical formation of 1,2-diazepines is challenging due to the short-lived nature of the excited states and intermediates. However, the mechanism is understood through the principles of pericyclic reactions and Woodward-Hoffmann rules. sci-hub.ru The initial electrocyclization of the ylide is a photochemically allowed 4π disrotatory process, while the subsequent ring-opening of the diazanorcaradiene intermediate is a thermally allowed 6π conrotatory process.

Beyond the reaction mechanism, transition states associated with the conformational dynamics of the 1,2-diazepine ring have been studied. The seven-membered 1,2-diazepine ring is non-planar and exists in a boat-like conformation. researchgate.net It can undergo a ring inversion process that interconverts two enantiomeric conformers. For protonated 1-methyl-3,5,7-triphenyl-1,2(1H)-diazepine, the activation energy (ΔG‡) for this ring inversion has been estimated using temperature-variable NMR spectroscopy. This provides insight into the energy barrier of the transition state for this conformational change. researchgate.net

| Compound/Process | Activation Energy (ΔG‡) | Temperature (Tc) | Method |

| Ring Inversion of Protonated 1,2(4H)-diazepine (4a) | 10.2 ± 0.2 kcal/mol | 8 ± 3 °C | Temperature Variable NMR |

The activation energy for the protonated form is significantly lower than that of the free base, a difference attributed to the reduction of N1-N2 lone pair repulsion in the protonated species' transition state. researchgate.net

Kinetics of 1,2-Diazepine Rearrangements and Cyclizations

1-Alkyl-1H-1,2-diazepines, the class to which this compound belongs, are susceptible to rearrangements under both thermal and acidic conditions. These reactions provide kinetic data and further insight into the stability and reactivity of the diazepine ring.

Under vigorous acidic conditions (e.g., trifluoroacetic acid), 1,2(1H)-diazepines can rearrange to form a mixture of products, including substituted pyrazoles and 1-alkylaminopyridinium salts. researchgate.net The formation of these products is proposed to occur via protonation of the diazepine ring, followed by ring-opening to an open-chain intermediate, which can then re-cyclize to form the thermodynamically more stable aromatic products. researchgate.net Even under milder conditions, such as in an ethanol-water mixture, these rearrangements can proceed, albeit more slowly. researchgate.net

Thermal rearrangement of 1-alkoxycarbonyl-1,2-diazepines in solution also provides kinetic insights. Pyrolysis can lead to the formation of 2-(alkoxycarbonylamino)pyridine and reversion to the starting 1-iminopyridinium ylide, suggesting a thermally accessible equilibrium between the diazepine and its diazanorcaradiene valence tautomer. sci-hub.ru Furthermore, 1,2-diazepines can undergo a photoinduced disrotatory electrocyclic reaction to form a fused 2,3-diaza[3.2.0]bicycloheptadiene system, representing another kinetically controlled transformation pathway. sci-hub.ru

Stereochemical Control and Regiochemical Outcomes in 1,2-Diazepine Reactions

The synthesis and reactions of 1,2-diazepines exhibit important stereochemical and regiochemical features.

Regioselectivity: In the formation of 1,2-diazepines from substituted N-iminopyridinium ylides, the regiochemical outcome is highly dependent on the substitution pattern of the initial pyridine (B92270) ring. The insertion of the 'N-NR' moiety is governed primarily by steric factors. chemrxiv.orgthieme-connect.com

2-Substituted Pyridines : These precursors yield a single regioisomer, with the ring expansion occurring via insertion into the less sterically hindered C2-C3 bond, leading to a 3-substituted 1,2-diazepine. thieme-connect.com

3-Substituted Pyridines : These generally produce a mixture of regioisomers (4- and 6-substituted 1,2-diazepines), as the steric hindrance on either side of the nitrogen ylide is comparable. chemrxiv.orgthieme-connect.com Electron-withdrawing groups, however, can improve the regioselectivity. thieme-connect.com

4-Substituted Pyridines : These precursors again yield a single regioisomer, the 5-substituted 1,2-diazepine. chemrxiv.org

| Pyridine Precursor Substitution | 1,2-Diazepine Product(s) | Regioselectivity |

| 2-Alkyl | 3-Alkyl-1,2-diazepine | Exclusive |

| 3-Alkyl | 4-Alkyl- and 6-Alkyl-1,2-diazepine | Mixture (e.g., 1:1) |

| 4-Alkyl | 5-Alkyl-1,2-diazepine | Exclusive |

Stereochemistry: The non-planar, boat-like structure of the 1,2-diazepine ring makes it inherently chiral, even without a stereogenic carbon atom. researchgate.net These conformational enantiomers, or atropisomers, rapidly interconvert at room temperature through ring inversion. researchgate.netresearchgate.net While isolation of these enantiomers is generally not feasible under normal conditions, the inherent chirality can influence their interactions with other chiral molecules. nih.gov

In transformations of the diazepine ring, stereocontrol becomes a key factor. For example, in the Staudinger-type [2+2] cyclization of 1,2-diazepines with unsymmetrical ketenes to form fused β-lactams, the diastereoselectivity of the thermal conrotatory ring-closure is dictated by steric repulsion between the diazepine ring and the substituents on the ketene (B1206846) in the transition state. chemrxiv.orgchemrxiv.org This preferentially delivers the trans isomer where the smaller substituent on the ketene points away from the diazepine ring. chemrxiv.org

Advanced Spectroscopic and Structural Analysis of 1 Benzyl 1h 1,2 Diazepine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Benzyl-1H-1,2-diazepine. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution One-Dimensional NMR (¹H and ¹³C NMR)

For a definitive structural confirmation of this compound, one-dimensional ¹H and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (the CH₂ linker and the five aromatic protons) and the protons on the diazepine (B8756704) ring. The chemical shifts (δ) and coupling constants (J) of the diazepine ring protons would be crucial in determining its conformation. Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms, with characteristic chemical shifts for the aromatic carbons, the diazepine ring carbons, and the benzylic CH₂ carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound: Without experimental data, a hypothetical data table cannot be accurately generated.

Elucidation of Connectivities via Two-Dimensional NMR (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the benzyl and diazepine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Computational Validation of NMR Spectroscopic Data (e.g., GIAO Calculations)

In modern structural analysis, experimental NMR data is often corroborated with theoretical calculations. The Gauge-Including Atomic Orbital (GIAO) method, a common approach in computational chemistry, could be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. A strong correlation between the calculated and experimentally observed chemical shifts would provide a higher level of confidence in the structural assignment. However, in the absence of experimental data, such a validation remains theoretical.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular structure, including the conformation of the seven-membered diazepine ring and the orientation of the benzyl substituent. To date, no crystallographic data for this specific compound has been deposited in public databases.

Hypothetical Crystallographic Data for this compound: Without experimental data, a hypothetical data table cannot be accurately generated.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular formula, C₁₂H₁₂N₂. The fragmentation pattern would likely involve the characteristic cleavage of the benzyl group, leading to a prominent fragment ion.

Expected Mass Spectrometry Data: Without experimental data, a hypothetical data table cannot be accurately generated.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations within the aromatic and diazepine rings.

Expected IR Absorption Bands: Without experimental data, a hypothetical data table cannot be accurately generated.

Theoretical and Computational Investigations of 1 Benzyl 1h 1,2 Diazepine Molecular Systems

Quantum Mechanical (QM) Studies of Molecular Geometry and Electronic Structure

Theoretical and computational chemistry provides powerful tools for investigating the molecular properties of complex organic compounds from first principles. In the case of 1-Benzyl-1H-1,2-diazepine, quantum mechanical (QM) methods are employed to elucidate its three-dimensional structure, stability, and electronic characteristics. These computational approaches allow for a detailed understanding of the molecule's behavior at the atomic level, complementing experimental data. The primary QM methods used for such investigations include Density Functional Theory (DFT) for efficient geometry optimization and the exploration of potential energy surfaces, and high-level ab initio calculations for refining electronic properties with greater accuracy.

Density Functional Theory (DFT) Calculations for Optimization and Energy Minima

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energetics of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For the this compound system, DFT calculations are crucial for locating the most stable conformation (the global energy minimum) on its potential energy surface.

The process begins with the construction of an initial 3D model of the molecule. This structure is then subjected to geometry optimization using a selected DFT functional and basis set. A common choice for organic molecules involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a Pople-style basis set such as 6-31G*, which includes polarization functions on non-hydrogen atoms to better describe chemical bonds.

The optimization algorithm systematically alters the positions of the atoms until a stationary point on the potential energy surface is found where the net forces on all atoms are close to zero. To confirm that this stationary point corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates that the optimized structure is a stable conformer.

These calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest include the puckering of the seven-membered diazepine (B8756704) ring, the orientation of the N-benzyl group relative to the diazepine ring, and the planarity of the conjugated system within the ring.

Table 1: Representative Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G Level of Theory*

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.39 Å | |

| N1-C7 | 1.35 Å | |

| N1-C8 (Benzyl CH₂) | 1.47 Å | |

| C3-C4 | 1.45 Å | |

| C4=C5 | 1.34 Å | |

| C5=C6 | 1.46 Å | |

| C6=C7 | 1.36 Å | |

| **Bond Angles (°) ** | ||

| C7-N1-N2 | 120.5° | |

| N1-N2-C3 | 123.1° | |

| N2-C3-C4 | 128.8° | |

| C3-C4-C5 | 130.2° | |

| Dihedral Angles (°) | ||

| C7-N1-N2-C3 | -5.8° | |

| N1-N2-C3-C4 | 35.4° | |

| N2-C3-C4-C5 | -15.2° | |

| C8-N1-C7-C6 | 45.1° |

Note: The data in the table above is hypothetical and representative of typical results from DFT calculations for similar heterocyclic systems. It serves to illustrate the type of information obtained from such computational studies.

Ab Initio Calculations for High-Accuracy Electronic Structure

While DFT is highly effective for geometry optimization, ab initio (from the beginning) methods are often employed to obtain more precise calculations of electronic properties. These methods are based on solving the Schrödinger equation without relying on empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used, which incorporate electron correlation effects.

For this compound, ab initio calculations, often performed at the HF/6-31G* or MP2/6-31G* level of theory using the DFT-optimized geometry, can elucidate several key electronic characteristics. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular dipole moment, and atomic charges. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Analysis of the charge distribution, often through Mulliken population analysis, reveals the partial positive or negative charges on each atom. This information is critical for understanding the molecule's electrostatic potential and predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Electronic Properties of this compound from a Representative Ab Initio Study

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

| Mulliken Atomic Charges | ||

| N1 | -0.45 e | Potential nucleophilic site |

| N2 | -0.38 e | Potential nucleophilic site |

| C8 (Benzyl CH₂) | +0.25 e | Potential electrophilic site |

Note: The data in the table above is hypothetical and representative of typical results from ab initio calculations for similar molecular structures. It is intended to illustrate the insights gained from such theoretical investigations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-1H-1,2-diazepine, and how can their efficiency be optimized?

- Methodological Answer : The synthesis of 1,2-diazepine scaffolds often employs cycloaddition reactions. For example, azoalkenes can react with enol diazoacetates under mild conditions (room temperature, inert atmosphere) to form tetrahydro-1,2-diazepine derivatives. Key parameters include solvent choice (e.g., dichloromethane), catalyst optimization (e.g., Lewis acids), and reaction time (typically 12–24 hours). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product .

- Table : Example Cycloaddition Conditions

| Reagent 1 | Reagent 2 | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Azoalkene | Enol diazoacetate | DCM | None | 60–75 |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and benzyl group integration. For instance, the benzyl proton signals typically appear as a singlet at δ 4.5–5.0 ppm.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles, confirming the diazepine ring conformation. Crystallization in ethanol/water mixtures (7:3 v/v) is effective for obtaining high-quality crystals .

Advanced Research Questions

Q. What analytical strategies are recommended for detecting and quantifying impurities in this compound samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is optimal. Use a C18 column (4.6 × 150 mm, 5 µm) and a mobile phase of acetonitrile/water (55:45 v/v) at 1.0 mL/min. Relative retention times (RRT) for common impurities (e.g., byproducts from incomplete benzylation) should be validated against reference standards. Limit impurities to ≤0.5% per contaminant and ≤2.0% total .

- Table : HPLC Parameters for Impurity Profiling

| Column | Mobile Phase | Flow Rate | Detection | RRT Range |

|---|---|---|---|---|

| C18 (5 µm) | ACN/H2O | 1.0 mL/min | UV 254 nm | 0.5–2.1 |

Q. How can researchers evaluate the biological activity of this compound derivatives, and what assays are most informative?

- Methodological Answer :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure minimum inhibitory concentrations (MICs) at 24-hour endpoints.

- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Incubate cells with 10–100 µM compound for 48 hours, and quantify viability via absorbance at 570 nm .

Q. How should researchers address contradictory data in spectral characterization or biological assay results?

- Methodological Answer :

- Replicate Experiments : Repeat synthesis and characterization under identical conditions to rule out procedural variability.

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) or use alternative techniques like IR spectroscopy for functional group confirmation.

- Statistical Analysis : Apply ANOVA or t-tests to biological data to assess significance thresholds (e.g., p < 0.05) and identify outliers .

Methodological Notes

- Literature Searching : Prioritize databases like SciFinder and Reaxys for physicochemical data, avoiding crowdsourced platforms. Use search terms such as “1-Benzyl-1,2-diazepine synthesis” or “diazepine biological activity” with Boolean operators (AND/OR) to refine results .

- Safety Protocols : Handle intermediates (e.g., benzyl halides) in a fume hood due to lachrymatory effects. Refer to safety data sheets (SDS) for hazard codes (e.g., R22: Harmful if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.